1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

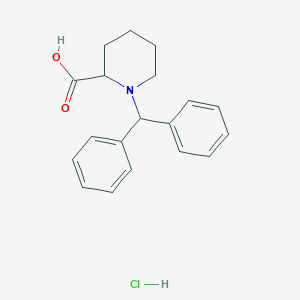

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C19H21NO2·HCl and a molecular weight of 331.84 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzhydryl group attached to the piperidine ring.

Méthodes De Préparation

The synthesis of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Table 1: Synthetic Routes and Yields

Amide and Ester Formation

The carboxylic acid group in 1-BPCA·HCl undergoes activation for nucleophilic acyl substitution:

-

Amide Coupling : Reacted with amines using HATU/DIPEA in DMF to form peptidomimetics .

-

Esterification : Treated with alcohols (e.g., methanol) under acidic catalysis to produce esters .

Table 2: Derivatives and Reaction Outcomes

Salt Metathesis and Deprotonation

-

Deprotonation : Treatment with NaHCO₃ in aqueous THF generates the free carboxylic acid, enabling further reactivity .

-

Salt Exchange : Reacted with AgNO₃ to form silver carboxylates for catalytic applications .

Reductive Transformations

-

Nitrile Reduction : Cyanomethyl intermediates (e.g., from chloroacetonitrile alkylation) are reduced with LiAlH₄ to primary amines .

Stability and Reaction Optimization

Applications De Recherche Scientifique

Anticancer Applications

Histone Deacetylase (HDAC) Inhibition

One of the most prominent applications of 1-benzhydrylpiperidine derivatives is in the development of HDAC inhibitors, which are crucial in cancer treatment. Recent studies have demonstrated that compounds based on this scaffold exhibit selective inhibition of HDAC6, a subtype associated with cancer metastasis. For example, a study identified two selective HDAC6 inhibitors with nanomolar IC values, showcasing their potential to reduce tumor growth and metastasis in breast cancer models, specifically using MDA-MB-231 and MCF-7 cell lines .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic activities of various 1-benzhydrylpiperazine derivatives against different cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. Among these derivatives, those with benzamide substitutions exhibited significant cytotoxic effects, indicating their potential as anticancer agents .

Neurological Applications

Calcium Channel Modulation

Research has indicated that certain 1-benzhydrylpiperidine derivatives may interact with N-type calcium channels, which play a role in various neurological conditions such as epilepsy and chronic pain. The modulation of these channels could lead to therapeutic advancements in treating conditions like hypertension and neuropathic pain .

Synthesis and Derivative Development

The synthesis of 1-benzhydrylpiperidine-2-carboxylic acid hydrochloride involves several chemical processes that allow for the modification of its structure to enhance biological activity. For instance, the introduction of different substituents on the piperidine ring can lead to compounds with improved potency against specific targets, such as HDACs or calcium channels .

Summary of Research Findings

Case Studies

Case Study 1: HDAC Inhibitors in Breast Cancer

A detailed investigation into the use of 1-benzhydrylpiperazine-based HDAC inhibitors revealed their efficacy in reducing tumor size and metastasis in xenograft models. These compounds demonstrated not only cytotoxic effects but also anti-migratory properties, suggesting their potential as dual-action therapeutics against breast cancer .

Case Study 2: Calcium Channel Blockers

Another study focused on the interaction of benzhydrylpiperazine derivatives with calcium channels. The results indicated that these compounds could effectively reduce excitability in neuronal tissues, providing a basis for their use in treating conditions like epilepsy and chronic pain syndromes .

Mécanisme D'action

The mechanism of action of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring provides a scaffold for binding to active sites, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride: This compound has the carboxylic acid group at the 4-position of the piperidine ring, leading to different chemical and biological properties.

1-Benzhydrylpiperidine-3-carboxylic acid hydrochloride: The carboxylic acid group is at the 3-position, which also affects its reactivity and interactions with biological targets.

Diphenhydramine hydrochloride: A well-known antihistamine with a similar benzhydryl group but different functional groups and pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development.

Activité Biologique

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride (CAS No. 1214104-79-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C19H21NO2·HCl

- Molecular Weight : 331.84 g/mol

- Functional Groups : The compound features a piperidine ring, a benzhydryl group, and a carboxylic acid moiety which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity : The benzhydryl group enhances lipophilicity, facilitating cellular membrane penetration.

- Binding Interactions : The piperidine ring serves as a scaffold for binding to active sites on receptors or enzymes, while the carboxylic acid group can form hydrogen bonds and ionic interactions, modulating the activity of target molecules .

Biological Activities

This compound has been evaluated for several biological activities:

1. Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, compounds based on the benzhydryl-piperidine structure were found to induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving cell cycle arrest and increased early apoptotic cell populations .

2. HDAC Inhibition

The compound has been investigated as a potential histone deacetylase (HDAC) inhibitor. In vitro assays revealed that it could induce translocation of phosphatidylserine on cell membranes, a marker of early apoptosis, suggesting its role in cancer therapy .

3. Neuropharmacological Effects

Research indicates that related compounds may affect neurotransmitter systems, particularly monoamine transporters (DAT, NET, SERT). These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions .

Case Study 1: Anticancer Properties

In a study examining the effects of various piperidine derivatives on MDA-MB-231 cells:

- Findings : Treatment with selective HDAC inhibitors derived from the compound resulted in a time-dependent increase in early apoptotic cells.

- : The compounds were effective in reducing cell viability and inducing apoptosis, highlighting their potential as anticancer agents .

Case Study 2: Neurotransmitter Interaction

A computational study focused on the selectivity of the compound for human monoamine transporters demonstrated that modifications to the piperidine structure could enhance binding affinities. This suggests that structural optimization could lead to more effective neuropharmacological agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride | Carboxylic group at position 4 | Different receptor interactions |

| Diphenhydramine hydrochloride | Contains an ethylamine side chain | Antihistamine with distinct pharmacological effects |

Propriétés

IUPAC Name |

1-benzhydrylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c21-19(22)17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWVUHZPFNCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.